Technical Guide: 4-Ethynyl-2-ethoxyanisole (3-Ethoxy-4-methoxyphenylacetylene)
Technical Guide: 4-Ethynyl-2-ethoxyanisole (3-Ethoxy-4-methoxyphenylacetylene)
Topic: 4-Ethynyl-2-ethoxyanisole chemical structure and molecular weight
Abstract
This technical guide provides a comprehensive structural analysis, synthetic methodology, and application overview of 4-Ethynyl-2-ethoxyanisole (CAS: 881919-82-0), also known as 3-Ethoxy-4-methoxyphenylacetylene . As a critical pharmacophore in the development of phosphodiesterase 4 (PDE4) inhibitors (e.g., Apremilast analogs) and tyrosine kinase inhibitors (TKIs), this molecule serves as a versatile "click-chemistry" handle and cross-coupling partner. This document details its physicochemical properties, validated synthesis via Sonogashira coupling, and handling protocols for drug discovery workflows.
Part 1: Chemical Identity & Structural Analysis
Nomenclature and Identifiers
The compound is a di-substituted phenylacetylene derivative.[1][2] The "anisole" parent name dictates the numbering, with the methoxy group at position 1.
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IUPAC Name: 4-Ethynyl-1-methoxy-2-ethoxybenzene
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Common Synonyms: 3-Ethoxy-4-methoxyphenylacetylene; 2-Ethoxy-4-ethynylanisole
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SMILES: CCOc1cc(C#C)ccc1OC
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InChIKey: NLSDOTTUCMODGE-UHFFFAOYSA-N
Molecular Weight & Formula Calculation
The molecular weight is derived from the standard atomic weights of the constituent elements (C₁₁H₁₂O₂).
| Element | Count | Atomic Mass ( g/mol ) | Subtotal ( g/mol ) |
| Carbon (C) | 11 | 12.011 | 132.121 |
| Hydrogen (H) | 12 | 1.008 | 12.096 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total MW | 176.215 |
Physicochemical Profile[7]
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Appearance: Off-white to pale yellow solid or semi-solid (dependent on purity/polymorph).
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Melting Point: 95–96 °C (High purity crystalline form) [1].
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Solubility: Soluble in DCM, Chloroform, DMSO, Methanol; Insoluble in Water.
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Lipophilicity (LogP): ~2.4 (Predicted).
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Electronic Character: The ethoxy and methoxy groups are electron-donating (EDG), activating the ring and increasing the electron density at the alkyne terminus, making it a nucleophilic partner in coupling reactions.
Part 2: Synthetic Pathways[1]
Two primary routes exist for synthesizing 4-Ethynyl-2-ethoxyanisole. Route A (Sonogashira Coupling) is preferred for scale-up due to the availability of the bromide precursor. Route B (Seyferth-Gilbert Homologation) is ideal when starting from the aldehyde.
Route A: Sonogashira Coupling (Recommended)
This protocol utilizes 4-Bromo-2-ethoxyanisole, a common building block.
Step 1: Cross-Coupling
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Reagents: 4-Bromo-2-ethoxyanisole, Trimethylsilylacetylene (TMSA), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Et₃N (Base/Solvent).
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Conditions: Inert atmosphere (N₂/Ar), 60–80 °C, 4–12 hours.
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Mechanism: Oxidative addition of Pd to the aryl bromide, transmetallation with the copper-acetylide, and reductive elimination to form the TMS-protected alkyne.
Step 2: Desilylation
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Reagents: K₂CO₃, Methanol (or TBAF in THF).
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Conditions: Room temperature, 1–2 hours.
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Purification: Silica gel chromatography (Hexanes/EtOAc).
Route B: Seyferth-Gilbert Homologation
Converts 3-Ethoxy-4-methoxybenzaldehyde directly to the terminal alkyne.
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Reagents: Bestmann-Ohira reagent (Dimethyl 1-diazo-2-oxopropylphosphonate), K₂CO₃, Methanol.
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Mechanism: Base-mediated generation of the phosphonate carbanion, Horner-Wadsworth-Emmons reaction, and subsequent elimination of nitrogen.
Synthesis Workflow Diagram
Caption: Comparative synthetic pathways for 4-Ethynyl-2-ethoxyanisole generation.
Part 3: Physicochemical Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.
NMR Spectroscopy (Expectations)
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¹H NMR (CDCl₃, 400 MHz):
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Aromatic Region (6.8–7.2 ppm): Three protons. A doublet (d) for H-6, a doublet of doublets (dd) for H-5, and a doublet (d) for H-3 (ortho to ethoxy).
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Alkyne Proton (~3.0 ppm): A sharp singlet (s) corresponding to the terminal C≡C-H.
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Methoxy (-OCH₃): Singlet (~3.8–3.9 ppm), integrating to 3H.
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Ethoxy (-OCH₂CH₃): Quartet (~4.1 ppm, 2H) and Triplet (~1.4 ppm, 3H).
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Mass Spectrometry
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Technique: GC-MS or LC-MS (ESI+).
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Molecular Ion: [M]⁺ at m/z 176.1.
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Fragmentation: Loss of ethyl group ([M-29]⁺) or methyl group ([M-15]⁺) is common in EI-MS.
Part 4: Applications in Drug Discovery
Pharmacophore in PDE4 Inhibition
The 3-ethoxy-4-methoxyphenyl moiety is a "privileged structure" in medicinal chemistry, most notably found in Apremilast (Otezla), a PDE4 inhibitor used for psoriasis [2].
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Role: The dialkoxy substitution pattern fits into the hydrophobic pocket of the PDE4 enzyme (specifically the Q-pocket), forming critical van der Waals interactions.
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Alkyne Utility: The ethynyl group allows for the synthesis of rigid analogs or triazole-linked derivatives (via CuAAC "Click" chemistry) to probe the active site depth or improve metabolic stability.
Tyrosine Kinase Inhibitors (TKIs)
Similar alkoxy-phenylacetylene cores are utilized in the synthesis of EGFR inhibitors. The alkyne serves as a rigid linker that positions the aniline or quinazoline headgroup in the ATP-binding site.
Click Chemistry Reagent
Researchers use this compound to "tag" biological targets. The terminal alkyne is bio-orthogonal, allowing conjugation to azide-functionalized fluorophores or affinity tags in complex biological media.
Part 5: Handling & Safety Protocols
Hazard Identification (GHS)
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Signal Word: Warning.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Storage & Stability
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Temperature: Store at 2–8 °C (Refrigerated).
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Light: Protect from light (amber vials).
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Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidative polymerization of the terminal alkyne.
Disposal
Dispose of as hazardous organic waste. Do not mix with strong oxidizing agents or heavy metals (Ag, Cu) in basic solution without stabilization, as terminal acetylenes can form explosive metal acetylides.
References
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ChemicalBook/BidePharm. (2025). Product Analysis: 3-Ethoxy-4-methoxyphenylacetylene (CAS 881919-82-0).[1][4][5] Retrieved from and .
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Man, H. W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. Journal of Medicinal Chemistry, 52(6), 1522–1524. Link
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Sigma-Aldrich. (2025). Safety Data Sheet: Phenylacetylene Derivatives. Retrieved from .
